molecular formula C9H12N2O2 B1613406 Methyl 2-(dimethylamino)pyridine-4-carboxylate CAS No. 26156-52-5

Methyl 2-(dimethylamino)pyridine-4-carboxylate

Cat. No. B1613406
CAS RN: 26156-52-5
M. Wt: 180.2 g/mol
InChI Key: TUBHZFAKIADYFD-UHFFFAOYSA-N
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Description

“Methyl 2-(dimethylamino)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 26156-52-5 . It has a molecular weight of 180.21 and is commonly known as DMAP. It is used extensively in organic chemistry.


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(dimethylamino)isonicotinate . The InChI Code is 1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 . This indicates that the compound has a pyridine ring with a carboxylate and dimethylamino group attached.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(dimethylamino)pyridine-4-carboxylate” are not available, it’s worth noting that similar compounds like 4-(Dimethylamino)pyridine (DMAP) are highly versatile nucleophilic catalysts for acylation reactions and esterifications .


Physical And Chemical Properties Analysis

“Methyl 2-(dimethylamino)pyridine-4-carboxylate” is a liquid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
    • Results : The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification .
  • Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

    • Application Summary : 3,5-disubstituted 2,6-dicyanoaniline was synthesized by reacting malononitrile, aldehydes, and β-nitroolefins .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Preparation of Chelate Carbene via Cyclometalation, H2 Loss and Reversible α-Elimination

    • Application Summary : The compound was used as a model substrate in the preparation of chelate carbene .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Esterification Catalyst

    • Application Summary : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
    • Methods of Application : In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
    • Results : The method resulted in very good yields of esters that were suitable for further use without additional work-up or purification .
  • Versatile Nucleophilic Catalyst

    • Application Summary : 4-Dimethylamino)pyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications. It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Preparation of Chelate Carbene

    • Application Summary : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt. It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss and reversible α-elimination .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Preparation of Chelate Carbene

    • Application Summary : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt. It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss and reversible α-elimination .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Esterification Catalyst

    • Application Summary : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent. Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
    • Methods of Application : In the case of esterification with acetic anhydrides the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
    • Results : The method resulted in very good yields of esters that were suitable for further use without additional work-up or purification .
  • Versatile Nucleophilic Catalyst

    • Application Summary : 4-Dimethylaminopyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications. It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(dimethylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBHZFAKIADYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632081
Record name Methyl 2-(dimethylamino)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dimethylamino)pyridine-4-carboxylate

CAS RN

26156-52-5
Record name Methyl 2-(dimethylamino)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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